3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione
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Overview
Description
3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinedione core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione typically involves multiple steps, including the formation of the quinazolinedione core and the subsequent attachment of the pyrrolidinyl and dimethoxyphenyl groups. One common method involves the use of a Michael addition reaction, where a nucleophile such as a pyrrolidine derivative is added to an α,β-unsaturated carbonyl compound . This is followed by cyclization and functional group modifications to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinedione core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-(2,5-Dimethylphenyl)-3-Hydroxy-1H,2H,3H,5H,6H,7H-Imidazo[2,1-B][1,3]Thiazin-4-Ium Bromide
- (1S,3aR,4S,6aR)-1-(3,4-Dimethoxyphenyl)-4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Uniqueness
3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its quinazolinedione core is particularly noteworthy for its potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[3-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H25N3O5/c1-30-15-9-10-17(20(14-15)31-2)19-8-5-12-25(19)21(27)11-13-26-22(28)16-6-3-4-7-18(16)24-23(26)29/h3-4,6-7,9-10,14,19H,5,8,11-13H2,1-2H3,(H,24,29) |
InChI Key |
SUFIHRJUOISGIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
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